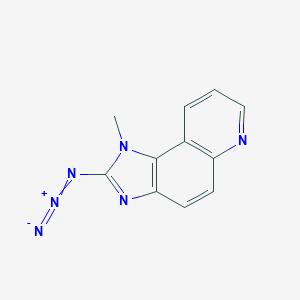

![molecular formula C13H19N B143951 3-[(4-メチルフェニル)メチル]ピペリジン CAS No. 136421-81-3](/img/structure/B143951.png)

3-[(4-メチルフェニル)メチル]ピペリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

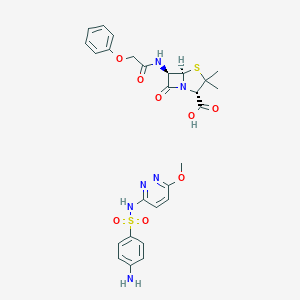

The compound 3-[(4-Methylphenyl)methyl]piperidine is a derivative of piperidine, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

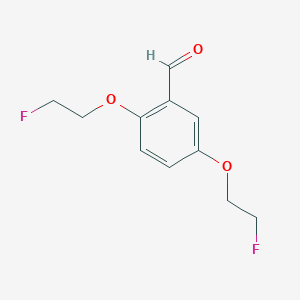

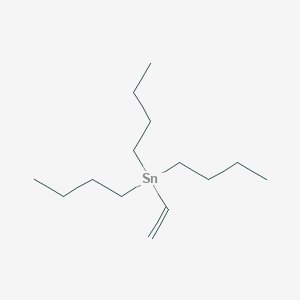

The synthesis of piperidine derivatives can involve various strategies, including Michael addition reactions, as seen in the synthesis of a novel quinolinone derivative . Another approach is the cyclization of amino acid derivatives, which can lead to the formation of substituted piperidines, as demonstrated in the preparation of 2,3,4-trisubstituted piperidines . Additionally, electrophilic fluorination has been used to synthesize piperidine derivatives with potential applications in imaging dopamine receptors .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using techniques such as X-ray crystallography, which has determined the absolute configuration of certain piperidine carboxylic acids . The conformation of the piperidine ring can significantly influence the properties of the compound, with chair conformations being common .

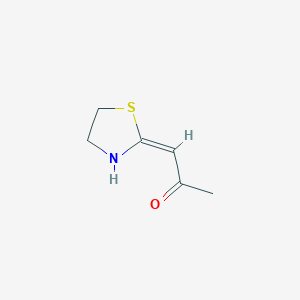

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. For instance, the condensation of N-substituted-4-piperidones with benzyl nitriles leads to the formation of N-substituted-4-(cyanophenylmethylene)piperidines . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the piperidine ring.

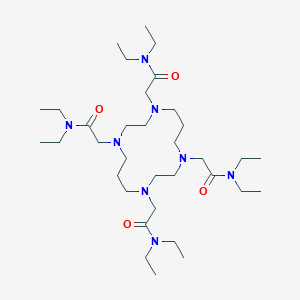

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be characterized by spectroscopic methods such as IR, NMR, and UV-Vis spectroscopy. For example, the IR and NMR studies have been used for configurational and conformational analysis of diastereoisomeric piperidinols . The fluorescence properties of certain piperidine complexes have also been investigated, with some showing the ability to emit violet/violet-blue light . Additionally, the thermal degradation behavior of these complexes can be studied using techniques like TG-DTA .

科学的研究の応用

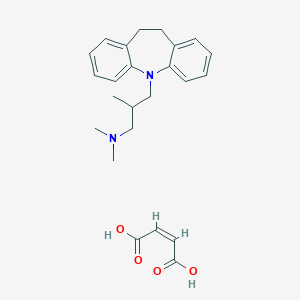

創薬

ピペリジン誘導体は、創薬のための最も重要な合成フラグメントの1つです . それらは製薬業界で重要な役割を果たしています . それらの誘導体は、20種類以上の医薬品およびアルカロイドに存在します .

抗がん用途

天然ハーブから単離されたいくつかのピペリジンアルカロイドは、in vitroおよびin vivoでさまざまな種類の癌に対して抗増殖および抗転移効果を示すことがわかりました .

抗ウイルス用途

ピペリジン誘導体は、抗ウイルス剤として使用されてきました . ピペリジン核は、抗ウイルス薬の開発において重要な役割を果たしています .

抗マラリア用途

ピペリジン誘導体は、抗マラリア薬の開発にも使用されてきました . ピペリジン核のユニークな構造は、これらの化合物の抗マラリア特性に貢献しています .

抗菌および抗真菌用途

ピペリジン誘導体は、抗菌および抗真菌特性を示しています . これらの化合物は、さまざまな細菌および真菌感染症の治療に使用できます

作用機序

Target of Action

It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives, in general, interact with their targets in a variety of ways depending on the specific derivative and target .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biochemical pathways due to their presence in numerous classes of pharmaceuticals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of pharmaceutical compounds, including 3-[(4-methylphenyl)methyl]piperidine . These factors can include pH, temperature, presence of other substances, and individual patient characteristics.

Safety and Hazards

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “3-[(4-Methylphenyl)methyl]piperidine” and similar compounds may have potential applications in drug discovery and development.

特性

IUPAC Name |

3-[(4-methylphenyl)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-4-6-12(7-5-11)9-13-3-2-8-14-10-13/h4-7,13-14H,2-3,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOKGZWRUWUHQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2CCCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408615 |

Source

|

| Record name | 3-(4-Methyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136421-81-3 |

Source

|

| Record name | 3-(4-Methyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid](/img/structure/B143876.png)

![Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate](/img/structure/B143880.png)

![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)

![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143884.png)